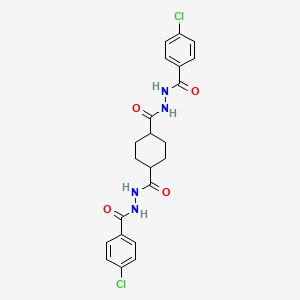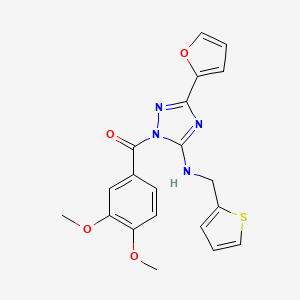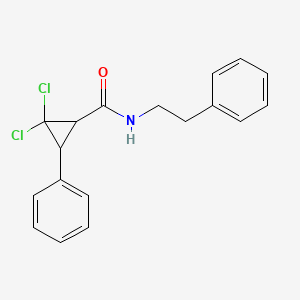
N'~1~,N'~4~-bis(4-chlorobenzoyl)-1,4-cyclohexanedicarbohydrazide
Descripción general
Descripción
N'~1~,N'~4~-bis(4-chlorobenzoyl)-1,4-cyclohexanedicarbohydrazide, commonly known as BCDMH, is a chemical compound that belongs to the family of hydrazine derivatives. BCDMH is used as a biocide, disinfectant, and sanitizing agent in various industrial and commercial applications. The compound has been extensively studied for its antimicrobial properties and is widely used in the water treatment, oil and gas, and pulp and paper industries.
Mecanismo De Acción
BCDMH acts by releasing hypochlorous acid, a powerful oxidizing agent, upon hydrolysis. Hypochlorous acid reacts with the cellular components of microorganisms, leading to their destruction. The compound is effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Biochemical and Physiological Effects:
BCDMH has been shown to have low toxicity and is not considered to be a carcinogen or mutagen. The compound is rapidly metabolized and excreted from the body. However, exposure to high concentrations of BCDMH can cause irritation to the skin, eyes, and respiratory tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCDMH is a widely used disinfectant and sanitizing agent in various industrial and commercial applications. The compound is relatively inexpensive and easy to use. However, BCDMH has some limitations for lab experiments, as it can interfere with some biochemical assays and may have toxic effects on certain cell types.
Direcciones Futuras
There are several areas of future research that could be explored with regards to BCDMH. These include:
1. Development of new synthesis methods for BCDMH that are more environmentally friendly and sustainable.
2. Investigation of the potential of BCDMH as a therapeutic agent for the treatment of microbial infections.
3. Study of the effects of BCDMH on the microbiome of aquatic ecosystems and its potential impact on the environment.
4. Investigation of the potential of BCDMH as a disinfectant for use in hospitals and healthcare facilities.
5. Development of new formulations of BCDMH that are more effective and have fewer side effects.
In conclusion, BCDMH is a widely used disinfectant and sanitizing agent with potent antimicrobial properties. The compound has been extensively studied for its biochemical and physiological effects and has been shown to have low toxicity. Future research could explore new synthesis methods, potential therapeutic applications, and the impact of BCDMH on the environment.
Aplicaciones Científicas De Investigación
BCDMH has been extensively studied for its antimicrobial properties, particularly its ability to control the growth of bacteria, fungi, and algae. The compound is widely used in the water treatment industry to disinfect and sanitize water supplies, swimming pools, and spas. BCDMH is also used in the oil and gas industry to control the growth of bacteria in pipelines and storage tanks.
Propiedades
IUPAC Name |
1-N',4-N'-bis(4-chlorobenzoyl)cyclohexane-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O4/c23-17-9-5-15(6-10-17)21(31)27-25-19(29)13-1-2-14(4-3-13)20(30)26-28-22(32)16-7-11-18(24)12-8-16/h5-14H,1-4H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVDQRNLBNEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)C(=O)NNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4230518.png)

![N-[4-(1-adamantyl)phenyl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4230527.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4230536.png)
![N-[2-(4-allyl-5-{[1-(anilinocarbonyl)propyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4230537.png)
![N-cyclopentyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4230550.png)
![N-(2-methoxyethyl)-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4230559.png)

![N-(2-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4230576.png)
![ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate](/img/structure/B4230581.png)
![methyl 5-cyclohexyl-1-(1,1-dimethyl-3-oxobutyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4230585.png)
![1-ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4230587.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4230592.png)
